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Compound of Interest

Compound Name: 4-Morpholinecarbonyl! chloride

Cat. No.: B047336

For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural and electronic properties of key chemical reagents is paramount. This guide
provides a comparative spectroscopic analysis of 4-Morpholinecarbonyl chloride, a versatile
building block in organic synthesis, alongside its derivatives and common alternatives. The
data presented herein, including detailed experimental protocols, aims to facilitate compound
identification, reaction monitoring, and the rational design of novel molecules.

Introduction to 4-Morpholinecarbonyl Chloride and
its Significance

4-Morpholinecarbonyl chloride is a widely used acylating agent in the synthesis of a variety
of organic compounds, particularly in the pharmaceutical industry for the creation of novel drug
candidates. Its derivatives, primarily morpholine-4-carboxamides, exhibit a broad spectrum of
biological activities. The morpholine moiety is a common feature in many approved drugs due
to its favorable physicochemical properties, including metabolic stability and aqueous solubility.
Spectroscopic analysis provides a fundamental approach to characterize these molecules,
ensuring their identity and purity, and offering insights into their electronic structure and
reactivity. This guide will focus on the key spectroscopic techniques of Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison
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The following tables summarize the key spectroscopic data for 4-Morpholinecarbonyl
chloride, its parent structure morpholine, a representative derivative (Morpholine-4-
carboxamide), and two common alternative acylating agents, benzoyl chloride and 4-
nitrobenzoyl chloride. This comparative data allows for a clear understanding of the influence of
the carbonyl chloride group and other substituents on the spectroscopic properties.

'H NMR Spectral Data

Table 1: *H NMR Chemical Shifts (8, ppm) in CDCls

Protons a to Protons a to

Compound . Other Protons
Nitrogen Oxygen

4-Morpholinecarbonyl

_ ~3.75 (t, 4H) ~3.65 (t, 4H)

chloride

Morpholine ~2.86 (t, 4H) ~3.74 (t, 4H) ~1.8 (s, 1H, NH)

Morpholine-4-

_ ~3.4 (t, 4H) ~3.7 (t, 4H) ~4.6 (s, 2H, NH2)
carboxamide
Benzoyl Chloride[1] - - 7.5-8.2 (m, 5H)

4-Nitrobenzoyl

) 8.30-8.45 (m, 4H)
Chloride[2]

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 't'
denotes a triplet, 'm' a multiplet, and 's' a singlet.

3C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts (8, ppm) in CDCls
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Carbons o to Carbons o to Aromatic
Compound Cc=0 .
Nitrogen Oxygen Carbons
4-
Morpholinecarbo  ~168 ~45 ~66 -
nyl chloride
Morpholine - 46.1 67.8 -
Morpholine-4-
_ 159.2 43.8 66.7 -
carboxamide[3]
Benzoyl 128.8, 130.5,
168.3 - -
Chloride[4] 133.2,135.0
4-Nitrobenzoyl 124.2, 131.5,
166.8 - -
Chloride[5] 139.1, 151.2
FT-IR Spectral Data
Table 3: Key IR Absorption Bands (cm~?)
Other Key
Compound C=0 Stretch C-N Stretch C-O Stretch
Bands
4-
] C-Cl stretch
Morpholinecarbo  ~1770 (s) ~1115 (s) ~1280 (s)
) ~780 (m)
nyl chloride
. N-H stretch
Morpholine - ~1114 (s) ~1296 (s)
~3300 (m, br)
) N-H stretch
Morpholine-4-
_ ~1650 (s) ~1115 (s) ~1280 (s) ~3400 & 3200
carboxamide
(m)
Benzoyl Aromatic C=C
) 1774 (s) - -
Chloride[6] ~1600, 1450 (m)
4-Nitrobenzoyl NO:2 stretch
_ 1770 (s) - -
Chloride[7] ~1530 & 1350 (s)
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's' denotes a strong absorption, 'm' a medium absorption, and 'br' a broad absorption.

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z) and their Relative Intensities

Compound Molecular lon (M*) Key Fragments
4-Morpholinecarbonyl 149/151 (due to 33CIA7ClI 114 [M-CI]*, 86 [Morpholine]*,
chloride[8] isotopes) 56 [CsHaN]*+
, 86 [M-H]*+, 57 [CsHN]*, 42
Morpholine 87
[C2HaN]*

Morpholine-4-carboxamide 130 86 [Morpholine]*, 44 [CONHz]*

_ 105 [CeHsCO]*, 77 [CeHs]*, 51
Benzoyl Chloride[9][10] 140/142

[CaHs]*

150 [Oz2NCeH4CO]*, 122

4-Nitrobenzoyl Chloride[11][12]  185/187
[O2NCeHa4]*, 76 [CeHa]*

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality,
reproducible spectroscopic data.

NMR Spectroscopy (*H and **C)

e Sample Preparation:

o Dissolve 5-10 mg of the liquid or solid sample in approximately 0.6-0.7 mL of deuterated
chloroform (CDCIs).

o Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube to remove any particulate matter.
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o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

e Instrument Parameters (General):
o Spectrometer: A 400 MHz or higher field NMR spectrometer.

o 'HNMR:

Pulse sequence: Standard single-pulse sequence.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-2 seconds.

Spectral width: -2 to 12 ppm.

o 13C NMR:

Pulse sequence: Proton-decoupled pulse sequence.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Spectral width: 0 to 220 ppm.

» Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decay (FID).

o

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

o

Integrate the peaks in the *H NMR spectrum.

FT-IR Spectroscopy

o Sample Preparation (for neat liquids):
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o Place one or two drops of the liquid sample directly onto the surface of a clean, dry salt
plate (e.g., NaCl or KBr).

o Carefully place a second salt plate on top of the first to create a thin liquid film.

o Mount the sandwiched plates in the spectrometer's sample holder.

e Instrument Parameters:
o Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
o Scan range: 4000-400 cm~1.
o Resolution: 4 cm~1.
o Number of scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.

o A background spectrum of the clean, empty salt plates should be acquired and
automatically subtracted from the sample spectrum.

e Data Analysis:
o lIdentify the characteristic absorption bands and their frequencies (in cm=1).

o Correlate the observed bands with specific functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic
solvent such as dichloromethane or ethyl acetate.

e Instrument Parameters:
o Gas Chromatograph (GC):

» |njector temperature: 250 °C.
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= Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25
mm X 0.25 pm).

= Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

= Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few
minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

o Mass Spectrometer (MS):

lonization mode: Electron lonization (El) at 70 eV.

Mass range: Scan from m/z 40 to 400.

lon source temperature: 230 °C.

Quadrupole temperature: 150 °C.

o Data Analysis:
o Identify the molecular ion peak.
o Analyze the fragmentation pattern to deduce the structure of the molecule.
o Compare the obtained mass spectrum with library spectra for confirmation.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a 4-
Morpholinecarbonyl chloride derivative.
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Synthesis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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